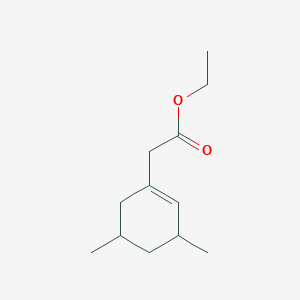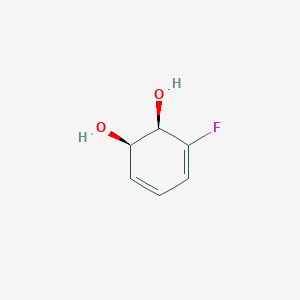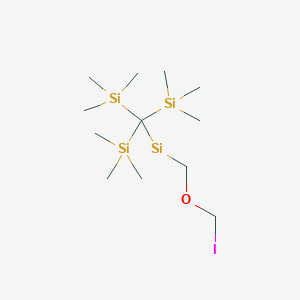
N-(2-ethenoxyethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethenoxyethyl)formamide is an organic compound with the molecular formula C5H9NO2 It is a formamide derivative, characterized by the presence of an ethenoxyethyl group attached to the nitrogen atom of the formamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)formamide typically involves the reaction of 2-chloroethyl vinyl ether with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_2=CH-O-CH_2CH_2Cl + \text{HCONH}_2 \rightarrow \text{CH}_2=CH-O-CH_2CH_2-NH-CHO + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethenoxyethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The ethenoxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-ethenoxyethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-ethenoxyethyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethenoxyethyl group may also interact with cellular membranes, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler formamide derivative with a single formyl group.
N-(2-hydroxyethyl)formamide: Similar structure but with a hydroxyethyl group instead of an ethenoxyethyl group.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-ethenoxyethyl)formamide is unique due to the presence of the ethenoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other formamide derivatives may not be as effective.
Properties
CAS No. |
86242-81-1 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)formamide |
InChI |
InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2,5H,1,3-4H2,(H,6,7) |
InChI Key |
LCDJSBVOXPZPME-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



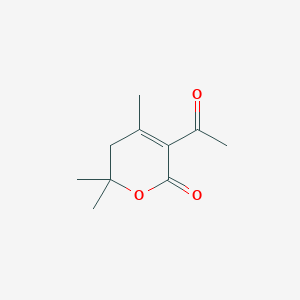
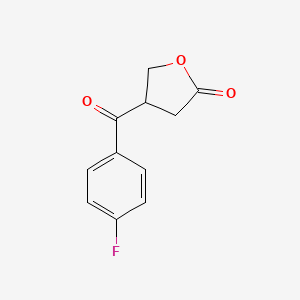


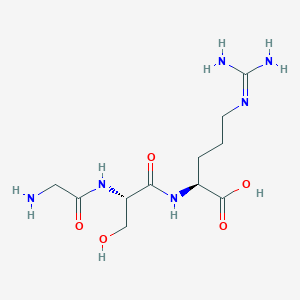
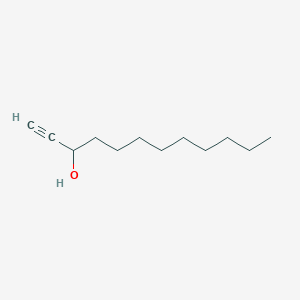
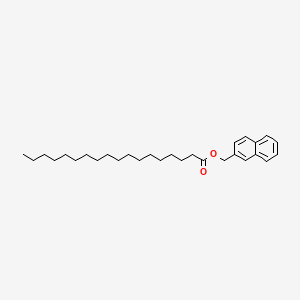

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
